![molecular formula C7H4FNO5 B13711832 5-Fluoro-4-nitrosalicylic Acid](/img/structure/B13711832.png)
5-Fluoro-4-nitrosalicylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-nitrosalicylic Acid is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a fluorine atom at the 5th position and a nitroso group at the 4th position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-nitrosalicylic Acid typically involves the nitration of 5-Fluorosalicylic Acid. The process begins with the preparation of 5-Fluorosalicylic Acid, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of the nitrating agents and the substrate into a reactor, maintaining the reaction temperature, and using efficient separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-nitrosalicylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-nitrobenzoic acid.
Reduction: Formation of 5-Fluoro-4-aminosalicylic acid.
Substitution: Formation of various substituted salicylic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-nitrosalicylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-nitrosalicylic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluorosalicylic Acid
- 4-Nitrosalicylic Acid
- 5-Fluoro-2-hydroxybenzoic Acid
- 5-Aminosalicylic Acid
Uniqueness
5-Fluoro-4-nitrosalicylic Acid is unique due to the presence of both a fluorine atom and a nitroso group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitroso group contributes to its reactivity towards nucleophiles .
Eigenschaften
Molekularformel |
C7H4FNO5 |
---|---|
Molekulargewicht |
201.11 g/mol |
IUPAC-Name |
5-fluoro-2-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)6(10)2-5(4)9(13)14/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
NUSKNDDFWDWJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.